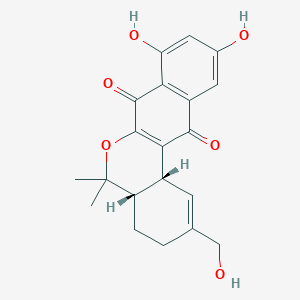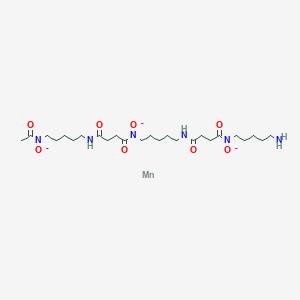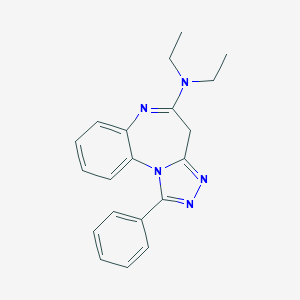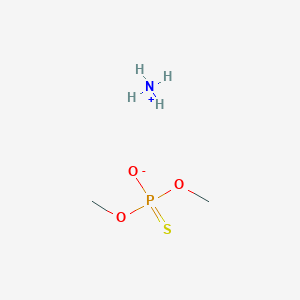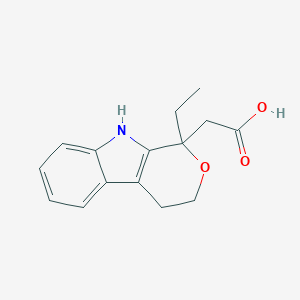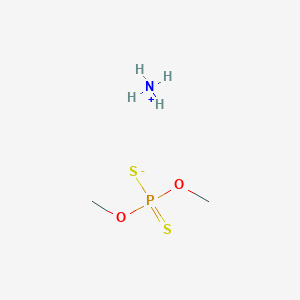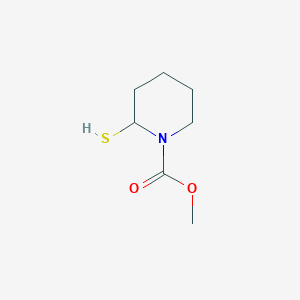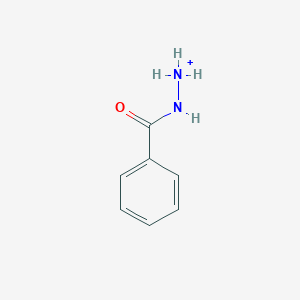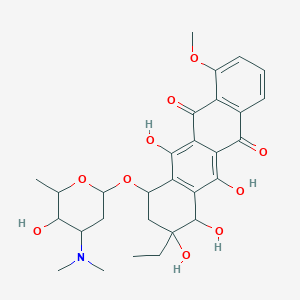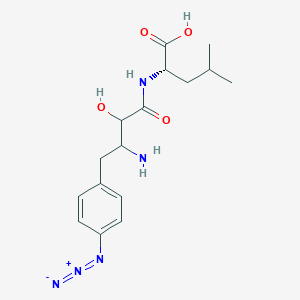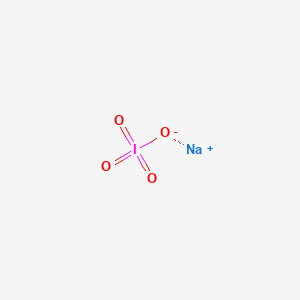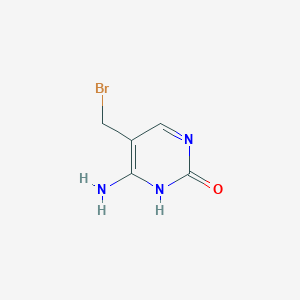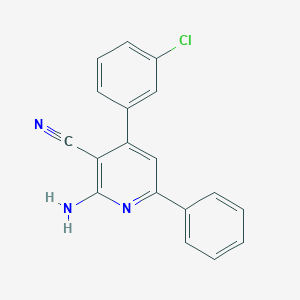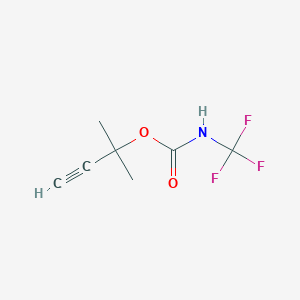
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. It is also known by its chemical formula, C8H9F3NO2, and has a molecular weight of 215.16 g/mol.
Mécanisme D'action
The mechanism of action of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the binding of the compound to the active site of acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This increased level of acetylcholine can lead to enhanced neurotransmission and improved cognitive function.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate can improve cognitive function and memory in animal models. It has also been found to have potential applications in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase is a common target for Alzheimer's drugs. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for smaller doses to be used, reducing the risk of toxicity. However, one limitation is the potential for off-target effects, as acetylcholinesterase is not the only enzyme that can be inhibited by this compound.
Orientations Futures
There are several future directions for research on 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate. One area of interest is its potential applications in the treatment of Alzheimer's disease, as mentioned earlier. Another area of research could be the development of more selective inhibitors of acetylcholinesterase, which could reduce the risk of off-target effects. Additionally, the mechanism of action of this compound could be further explored to better understand its effects on the nervous system.
Méthodes De Synthèse
The synthesis of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride and N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Propriétés
Numéro CAS |
130138-79-3 |
|---|---|
Nom du produit |
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate |
Formule moléculaire |
C7H8F3NO2 |
Poids moléculaire |
195.14 g/mol |
Nom IUPAC |
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C7H8F3NO2/c1-4-6(2,3)13-5(12)11-7(8,9)10/h1H,2-3H3,(H,11,12) |
Clé InChI |
IOLPVKLBQJLDCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OC(=O)NC(F)(F)F |
SMILES canonique |
CC(C)(C#C)OC(=O)NC(F)(F)F |
Synonymes |
Carbamic acid, (trifluoromethyl)-, 1,1-dimethyl-2-propynyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)
